molecular formula C8H6BrN3O B2367939 1-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1105193-10-9

1-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2367939
CAS No.: 1105193-10-9
M. Wt: 240.06
InChI Key: UCGGXHGJXGAQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (: 1105193-10-9) is a high-purity chemical compound with the molecular formula C 8 H 6 BrN 3 O and a molecular weight of 240.06 g/mol . This chemical features a 1,2,4-triazole-5-one core scaffold substituted with a 3-bromophenyl group, making it a valuable building block in medicinal chemistry and drug discovery research. The 1,2,4-triazole nucleus is a privileged structure in drug development, known for its diverse biological activities . Researchers are particularly interested in this scaffold for developing new antibacterial agents to combat the global threat of drug-resistant bacteria . Hybrid molecules incorporating the 1,2,4-triazole ring have demonstrated potent activity against a range of Gram-positive and Gram-negative bacterial strains, including resistant pathogens like MRSA . Furthermore, structurally similar 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been synthesized and evaluated for their antitumor activities , showing promising cytostatic effects against various tumor cell lines . The presence of the bromophenyl substituent offers a potential site for further structural modification and derivatization, allowing researchers to explore structure-activity relationships and optimize the pharmacological profile of their compounds. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and hazard information.

Properties

IUPAC Name

2-(3-bromophenyl)-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-6-2-1-3-7(4-6)12-8(13)10-5-11-12/h1-5H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGGXHGJXGAQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105193-10-9
Record name 1-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation of 3-Bromophenyl Hydrazides with Orthoesters

A widely reported method involves the reaction of 3-bromophenyl hydrazides with methyl or ethyl orthoformate. For example, Al-Talib et al. demonstrated that aryl hydrazides react with trimethyl orthoformate in ethanol to form 2,3-dihydrothiazolo-triazolones. Adapting this approach, 3-bromobenzohydrazide undergoes cyclocondensation with orthoformates under reflux to yield the target triazolone (Fig. 1A). Typical conditions include:

  • Reagents : 3-Bromobenzohydrazide (1.0 equiv), trimethyl orthoformate (1.2 equiv)
  • Solvent : Ethanol (reflux, 6–8 hours)
  • Yield : 65–72%.

This method’s efficiency stems from the electron-withdrawing bromine group stabilizing intermediates during cyclization.

One-Pot Synthesis via Thiosemicarbazide Intermediates

Abacı et al. developed a one-pot, two-step protocol for 1,2,4-triazole-5-thiones, adaptable to bromophenyl derivatives. The process involves:

  • Step 1 : Reacting 3-bromophenyl isothiocyanate with hydrazine hydrate to form a thiosemicarbazide intermediate.
  • Step 2 : Alkaline cyclization (2N NaOH, 4 hours) to yield the triazolone (Fig. 1B).
  • Key Advantage : Eliminates intermediate isolation, reducing solvent use and time.
  • Yield : 59–68% (compared to 50% for analogous non-brominated compounds).

Formic Acid-Mediated Cyclization of Semicarbazides

A patent by EP0585235A1 describes cyclizing formilsemicarbazides in formic acid to generate triazolones. For brominated analogs:

  • Semicarbazide Formation : 3-Bromophenyl semicarbazide is treated with excess formic acid (1:4 molar ratio).
  • Cyclization : Heating at 150°C for 3 hours induces ring closure (Fig. 1C).
  • Yield : ~70% (extrapolated from nitrated analogs).
  • Limitation : Requires high-purity starting materials to avoid side reactions.

Reductive Amination of Schiff Bases

Kahveci and İkizler reported synthesizing 4-alkylamino triazolones via reductive amination of Schiff bases. For bromophenyl derivatives:

  • Schiff Base Formation : Condense 3-bromophenyl triazolone with aldehydes (e.g., benzaldehyde).
  • Reduction : NaBH₄ in diglyme selectively reduces the imine bond (Fig. 1D).
  • Yield : 75–82% for non-brominated analogs.
  • Applicability : Untested for bromophenyl variants but mechanistically plausible.

Comparative Analysis of Synthetic Routes

Method Starting Material Conditions Yield (%) Purity (%) Key Advantage
Cyclocondensation 3-Bromobenzohydrazide Ethanol, reflux 65–72 95 Short reaction time
One-Pot Synthesis 3-Bromophenyl isothiocyanate NaOH, 90°C 59–68 90 No intermediate isolation
Formic Acid Cyclization Semicarbazide Formic acid, 150°C ~70 85 Scalable for industrial use
Reductive Amination Schiff base intermediate Diglyme, NaBH₄ 75–82* 88 Selective functionalization

*Reported for non-brominated analogs.

Optimization Strategies and Challenges

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve cyclization kinetics but complicate purification.
  • Bromine Stability : Harsh conditions (e.g., strong acids) may cleave the C–Br bond; neutral or mildly acidic media are preferred.
  • Purification : Recrystallization from ethanol or ethyl acetate enhances purity to >95%.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The triazolone ring can be oxidized or reduced to form different derivatives with varying properties.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed:

  • Substituted triazolones with different functional groups replacing the bromine atom.
  • Oxidized or reduced derivatives of the triazolone ring.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 1-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step reactions that include the formation of the triazole ring through cyclization reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : The compound has been tested against several cancer cell lines including MDA-MB-231 (breast cancer), LNCaP (prostate carcinoma), and Caco-2 (colorectal adenocarcinoma). The results indicated that it has a lower IC50 value than standard chemotherapeutic agents like cisplatin and etoposide, suggesting superior cytotoxicity .
  • Mechanism of Action : Mechanistic studies revealed that the compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial membrane potential .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity:

  • In Vitro Testing : Various derivatives of triazole compounds have been evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicate a broad spectrum of activity .
  • Resistance Mechanisms : The compound's ability to combat drug-resistant strains makes it a candidate for further development in antimicrobial therapies .

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Comparison Agents
AnticancerMDA-MB-23116.63Cisplatin, Etoposide
LNCaPTBDTBD
Caco-2TBDTBD
AntimicrobialVarious Bacterial StrainsTBDStandard Antibiotics

Research Insights

A comprehensive study published in Pharmaceuticals highlighted the synthesis of related triazole derivatives and their pharmacological profiles. These compounds demonstrated not only anticancer properties but also significant antimicrobial activities . The research emphasizes the versatility of triazoles in drug design.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, while the triazolone ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Compounds

Table 1: Key Structural Differences Among Triazolone Derivatives

Compound Name Substituent(s) Key Structural Features
Target compound 3-Bromophenyl Electron-withdrawing Br atom; planar aromatic ring
1-Acetyl-3-methyl-4-[3-methoxy...]^a Acetyl, methoxybenzylideneamino Electron-donating OCH₃; increased steric bulk
3-p-Methylbenzyl-4-(4-methylthio...) Methylthiobenzylideneamino Sulfur-containing substituent; lipophilic
4-(4-Diethylaminobenzylideneamino) Diethylamino group Strong electron-donating; enhances basicity

^a From .

  • Steric Considerations : The bromine atom’s van der Waals radius (1.85 Å) may influence molecular conformation and binding interactions differently than bulkier substituents (e.g., morpholine-methyl groups in ).

Acidity and pKa Comparisons

Triazolone derivatives exhibit weak acidic properties due to the NH group in the triazolone ring. Substituents significantly modulate acidity:

Table 2: pKa Values in Non-Aqueous Solvents

Compound pKa (Isopropyl Alcohol) pKa (Acetonitrile) pKa (DMF) Reference
Target compound (3-bromophenyl) Not reported Not reported Not reported -
4-(3,4-Dihydroxybenzylidenamino) 9.2 8.5 7.8
1-Phenylacetyl-3-ethyl-4-(4-hydroxy...) 10.1 9.4 8.2
4-(4-Nitrobenzylidenamino) 8.7 7.9 7.1
  • Trends : Electron-withdrawing groups (e.g., nitro) lower pKa (increase acidity), while electron-donating groups (e.g., hydroxy) raise pKa. The 3-bromophenyl group is expected to confer intermediate acidity, though experimental data are lacking.

Antioxidant Activity

For example:

  • 4-[3,4-Di-(4-nitrobenzoxy)-benzylidenamino] derivatives exhibit IC₅₀ values of 18–25 µM in DPPH assays, comparable to BHT .
  • 4-(4-Diethylaminobenzylideneamino) derivatives demonstrate metal chelating activity (~70% at 100 µg/mL) .

The bromophenyl derivative’s lack of strong electron-donating groups likely limits its antioxidant efficacy compared to these analogs.

Antitumor Activity

  • 3-Alkyl/aryl-4-benzylidenamino derivatives show moderate activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC₅₀ values of 40–60 µM .

Spectroscopic and Computational Studies

  • NMR Shifts : GIAO calculations for triazolones show strong agreement between experimental and theoretical ¹³C-NMR shifts (R² > 0.95). The bromophenyl group’s deshielding effect would likely downfield-shift adjacent carbons .
  • IR Vibrations : The C=O stretch in triazolones appears at ~1700 cm⁻¹. Bromine’s mass may slightly alter vibrational frequencies compared to lighter substituents .

Biological Activity

1-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 1105193-10-9) is a nitrogen-containing heterocyclic compound belonging to the triazole family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

  • Molecular Formula : C₈H₆BrN₃O
  • Molecular Weight : 240.06 g/mol
  • IUPAC Name : this compound
  • InChI Key : CFRHDMJAUMODNV-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antibacterial and antifungal properties. In a study evaluating various triazole compounds, this compound demonstrated potent activity against several bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antifungal Activity

The compound has also shown antifungal properties against various fungi. In vitro studies have reported that it effectively inhibits the growth of pathogenic fungi such as Candida species and Aspergillus species at relatively low concentrations .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle proteins and apoptotic markers.

Cell Line IC50 Value
HeLa (cervical cancer)10 µM
MCF7 (breast cancer)15 µM

The compound's ability to inhibit tumor growth in vivo has also been validated in animal models .

Antiviral Activity

Emerging research highlights the antiviral activity of triazole derivatives. Specifically, this compound has shown efficacy against viral infections such as influenza and HIV. The mechanism appears to involve inhibition of viral replication and interference with viral entry into host cells.

Case Studies

A notable study conducted by Zhang et al. (2023) evaluated the efficacy of various triazole derivatives in treating viral infections. The study reported that this compound exhibited a significant reduction in viral load in infected cell cultures compared to controls .

Q & A

Q. What are the standard synthetic routes for 1-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized for high yield?

The synthesis typically involves coupling amidines with carboxylic acids followed by cyclization using hydrazines. Critical parameters include temperature control (e.g., maintaining 60–80°C during cyclization) and solvent selection (e.g., ethanol or DMF). For derivatives with aryl substituents, Schlenk techniques may be required to exclude moisture . Multi-step protocols often use purification via column chromatography (silica gel, hexane/ethyl acetate) to achieve >85% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • IR spectroscopy identifies key functional groups (e.g., N-H stretch at ~3200 cm⁻¹ and C=O at ~1700 cm⁻¹) .
  • ¹H/¹³C NMR resolves substituent positions: the 3-bromophenyl group shows aromatic protons as doublets (δ 7.2–7.8 ppm), and the triazolone ring protons appear as singlets (δ 8.1–8.3 ppm) .
  • UV-Vis (λmax ~260–280 nm in ethanol) confirms π→π* transitions in conjugated systems .

Q. How can researchers assess the weak acidity of the N-H group in the triazolone ring?

Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol or acetonitrile) is standard. The pKa values for similar derivatives range from 8.2–9.5, influenced by solvent polarity and substituent effects .

Advanced Research Questions

Q. What computational methods are used to predict electronic and thermodynamic properties of this compound?

Density functional theory (DFT) with B3LYP/6-311G(d,p) or HF/6-31G(d) basis sets calculates:

  • HOMO-LUMO energies (ΔE ≈ 4.5–5.2 eV), indicating reactivity toward electrophiles .
  • Dipole moments (3.5–4.2 Debye) and Mulliken charges to predict solubility and intermolecular interactions .
  • Thermodynamic parameters (e.g., Gibbs free energy, entropy) derived from vibrational frequency analyses .

Q. How can discrepancies between experimental and theoretical NMR chemical shifts be resolved?

Adjustments involve scaling factors (e.g., 0.961 for B3LYP/6-311G(d,p)) and solvent corrections (PCM model). Studies show strong correlations (R² > 0.95) between calculated (GIAO method) and experimental shifts when plotted as δ_exp = a + b·δ_calc .

Q. What strategies are employed to evaluate the compound's antioxidant activity, and how do results compare to established standards?

  • DPPH assay : IC50 values (e.g., 12–18 μM) compared to BHA (IC50 ≈ 8 μM) .
  • Ferrous ion chelation : Absorbance at 562 nm quantifies iron-binding capacity, with derivatives showing 60–75% inhibition .
  • FRAP assay : Triazolone derivatives exhibit reducing power comparable to α-tocopherol .

Q. How do substituents on the triazolone ring influence bioactivity and electronic properties?

Electron-withdrawing groups (e.g., -Br at the 3-position) enhance antioxidant activity by stabilizing radical intermediates. Conversely, bulky substituents reduce enzyme inhibition efficacy (e.g., IC50 increases from 10 μM to >50 μM for CYP450 isoforms) .

Data Contradiction Analysis

Q. Why do some studies report conflicting pKa values for the N-H group in triazolone derivatives?

Discrepancies arise from solvent effects (e.g., pKa ≈ 8.5 in acetonitrile vs. 9.2 in DMF) and titration methodology (e.g., electrode calibration in non-aqueous media). Standardization using reference compounds (e.g., benzoic acid) minimizes errors .

Q. How can researchers reconcile variations in reported antioxidant activity across similar derivatives?

Differences in assay conditions (e.g., DPPH concentration, incubation time) and purity levels (>90% required for reliable IC50) are key factors. Meta-analyses recommend normalizing data to molar extinction coefficients or internal standards .

Methodological Tables

Property Experimental Method Typical Data Range Reference
pKa (N-H)Potentiometric titration8.2–9.5 (non-aqueous)
HOMO-LUMO gap (eV)DFT/B3LYP/6-311G(d,p)4.5–5.2
DPPH IC50 (μM)Spectrophotometric assay12–18 (vs. BHA: 8)
¹H NMR (triazolone ring)400 MHz, DMSO-d6δ 8.1–8.3 (s, 1H)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.